molecular formula C20H21N3O5S B2630388 N-(furan-2-ylmethyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide CAS No. 688053-91-0

N-(furan-2-ylmethyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide

Cat. No.: B2630388
CAS No.: 688053-91-0
M. Wt: 415.46
InChI Key: QGXHKVHWGVRXET-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves studying the methods used to create the compound. This can include the types of reactions used, the reagents and catalysts involved, and the conditions under which the synthesis occurs .


Molecular Structure Analysis

Molecular structure analysis involves examining the arrangement of atoms within the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include reactions with other compounds, its behavior under different conditions (such as heat or light), and its reactivity with various reagents .


Physical and Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability .

Scientific Research Applications

Synthesis and Structural Analysis

Research on compounds with similar structures to "N-(furan-2-ylmethyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide" typically involves detailed synthetic routes and structural characterization. For instance, Sun et al. (2021) focused on the synthesis and crystal structure analysis of a furan-2-ylmethyl substituted quinazolinone compound, using techniques such as NMR, FT-IR spectroscopy, and X-ray diffraction, to determine its optimized molecular structure through DFT calculations. This approach highlights the importance of structural analysis in understanding the properties and potential applications of such compounds Sun et al., 2021.

Biological Activities

The exploration of biological activities is a significant aspect of research on heterocyclic compounds. Abu-Hashem et al. (2018) synthesized new furothiazolo pyrimido quinazolinones and evaluated their antimicrobial activity against a range of bacteria and fungi. This study demonstrates the potential of quinazoline derivatives in developing new antimicrobial agents, highlighting the broad scope of applications for such compounds in addressing various biological and medicinal challenges Abu‐Hashem, 2018.

Pharmacological Characterization

Further extending the application to pharmacological studies, compounds structurally related to "this compound" have been characterized for their potential in drug discovery. For example, Catarzi et al. (2010) investigated quinoxaline and quinazoline derivatives for their affinity at AMPA receptors, showcasing the methodology for assessing the pharmacological profile of heterocyclic compounds in neurological research Catarzi et al., 2010.

Mechanism of Action

If the compound has biological activity, the mechanism of action refers to how it exerts its effects at the molecular level. This often involves interactions with proteins or other biomolecules .

Safety and Hazards

The safety and hazards of a compound refer to its potential to cause harm to humans or the environment. This can include its toxicity, flammability, and any precautions that need to be taken when handling it .

Future Directions

Future directions could involve further studies to better understand the compound’s properties, potential applications (such as in medicine or materials science), or efforts to improve its synthesis .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S/c24-18(21-11-13-5-4-8-26-13)6-2-1-3-7-23-19(25)14-9-16-17(28-12-27-16)10-15(14)22-20(23)29/h4-5,8-10H,1-3,6-7,11-12H2,(H,21,24)(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGXHKVHWGVRXET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CCCCCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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